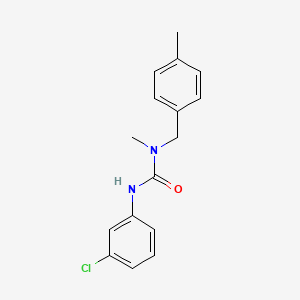
N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. CMU has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea is not fully understood, but it is believed to act as a selective sigma-2 receptor agonist. Sigma-2 receptors are a class of proteins that are expressed in various tissues throughout the body, including the brain. They have been implicated in a wide range of physiological and pathological processes, such as cell proliferation, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea are not well-characterized, but it has been shown to have neuroprotective effects in various animal models of neurological disorders. It has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea in lab experiments is its selectivity for sigma-2 receptors, which allows for more targeted studies of the role of these receptors in various physiological and pathological processes. However, one limitation is that the exact mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in cancer therapy, particularly in combination with other anti-cancer drugs. Further research is needed to fully understand the mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea and its potential applications in various fields of research.
Synthesemethoden
The synthesis of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea involves the reaction of 3-chloroaniline with N-methyl-N-(4-methylbenzyl)carbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea in its pure form.
Wissenschaftliche Forschungsanwendungen
N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective sigma-2 receptor agonist, which makes it a potentially useful tool for studying the role of sigma-2 receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12-6-8-13(9-7-12)11-19(2)16(20)18-15-5-3-4-14(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKECTYNFBTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-methyl-1-(4-methylbenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

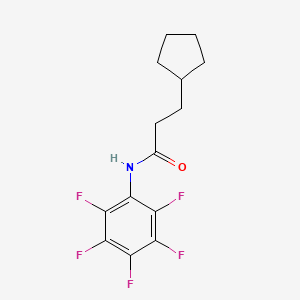
![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)
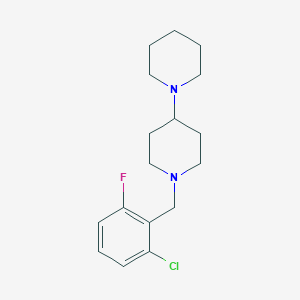
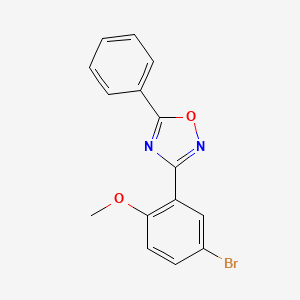
![methyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964847.png)
![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
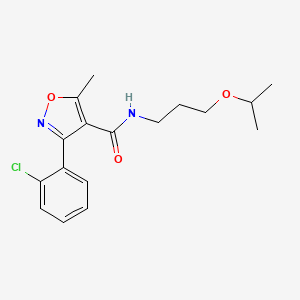
![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)